N-Acetylcolchinol phosphate
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Overview
Description
N-Acetylcolchinol phosphate is a derivative of colchicine, a well-known pseudo-alkaloid extracted from the meadow saffron (Colchicum autumnale)This compound is particularly notable for its role as a tubulin polymerization inhibitor, making it a valuable tool in cancer research and treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylcolchinol phosphate involves several key steps. One common method includes the chemoselective reduction of chalcone followed by intramolecular oxidative arene–arene coupling. This process is often carried out in an electrochemical cell, which provides a greener and more step-economical pathway compared to traditional methods . Hypervalent iodine(III) reagents such as PhI(O2CCF3)2 (PIFA) and PhI(OAc)2 (PIDA) are frequently employed in the oxidative cyclization step .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar electrochemical methods. The use of electrochemistry not only enhances the yield but also reduces the environmental impact by minimizing the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
N-Acetylcolchinol phosphate undergoes various chemical reactions, including:
Oxidation: Involves the use of hypervalent iodine(III) reagents for oxidative cyclization.
Reduction: Chemoselective reduction of chalcone is a crucial step in its synthesis.
Substitution: Various substitution reactions can be performed to modify the compound’s functional groups.
Common Reagents and Conditions
Oxidation: PhI(O2CCF3)2 (PIFA), PhI(OAc)2 (PIDA)
Reduction: Electrochemical reduction using carbon electrodes and nBu4NBF4 in MeCN as the solvent.
Major Products Formed
The major product formed from these reactions is N-Acetylcolchinol, which can be further converted into its phosphate derivative for enhanced solubility and bioavailability .
Scientific Research Applications
N-Acetylcolchinol phosphate has a wide range of scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Acts as a tubulin polymerization inhibitor, making it useful in cell biology studies.
Industry: Employed in the synthesis of other bioactive compounds and pharmaceuticals.
Mechanism of Action
N-Acetylcolchinol phosphate exerts its effects by binding to the tubulin cytoskeleton of endothelial cells in tumor blood vessels. This binding prevents the polymerization of tubulin monomers, thereby disrupting the microtubule network essential for cell division and intracellular transport. The compound’s ability to inhibit tubulin polymerization makes it a potent anti-cancer agent .
Comparison with Similar Compounds
Similar Compounds
Colchicine: The parent compound from which N-Acetylcolchinol phosphate is derived. It also inhibits tubulin polymerization but is more toxic to normal cells.
Demecolcine: A less toxic analogue of colchicine used in chemotherapy.
Allocolchicinoids: Derivatives with a benzene ring replacing the tropolone ring, showing good biological activity and less toxicity.
Uniqueness
This compound stands out due to its enhanced solubility and bioavailability compared to its parent compound, colchicine. Its phosphate derivative form allows for better delivery and efficacy in biological systems, making it a valuable tool in cancer research and treatment .
Properties
IUPAC Name |
(8-acetamido-13,14,15-trimethoxy-5-tricyclo[9.4.0.02,7]pentadeca-1(15),2(7),3,5,11,13-hexaenyl) dihydrogen phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24NO8P/c1-11(22)21-16-8-5-12-9-17(26-2)19(27-3)20(28-4)18(12)14-7-6-13(10-15(14)16)29-30(23,24)25/h6-7,9-10,16H,5,8H2,1-4H3,(H,21,22)(H2,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBMEXLBFDAOGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C=C(C=C3)OP(=O)(O)O)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24NO8P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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